The compound is derived from the natural hormone vasopressin, which is produced in the hypothalamus and released by the posterior pituitary gland. The modification to d[Arg4]AVP involves substituting the fourth amino acid (arginine) to enhance its pharmacological profile.
d[Arg4]AVP is classified as a peptide hormone and falls under the category of antidiuretic agents. It is also recognized as a potential therapeutic agent in conditions related to water balance and blood pressure.
The synthesis of d[Arg4]AVP typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a resin-bound peptide chain.
d[Arg4]AVP has a molecular formula of CHNOS and features a cyclic structure typical of peptide hormones. Its specific structure includes:
The molecular weight of d[Arg4]AVP is approximately 1,073.2 g/mol. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
d[Arg4]AVP participates in various biochemical reactions primarily involving receptor binding and signal transduction pathways.
d[Arg4]AVP exerts its effects through specific binding to vasopressin receptors, primarily V2 receptors located in the kidneys.
Upon binding, d[Arg4]AVP activates adenylate cyclase via G-proteins, increasing cyclic adenosine monophosphate levels. This cascade enhances aquaporin-2 channel insertion into the renal collecting ducts, promoting water reabsorption and concentrating urine.
Thermal stability studies indicate that d[Arg4]AVP retains activity over a wide temperature range but may degrade at elevated temperatures or prolonged exposure to light.
d[Arg4]AVP has several applications in research and clinical settings:
The systematic exploration of position 4 substitutions originated from structure-activity relationship studies of [deamino-Cys¹]arginine vasopressin (deamino-cysteine¹ arginine vasopressin), where researchers replaced the native glutamine⁴ residue with 21 distinct amino acids spanning aliphatic, aromatic, polar, and charged side chains [4]. This comprehensive approach revealed that position 4 tolerates remarkable structural diversity while maintaining human vasopressin V1b receptor (vasopressin V1b receptor) binding affinity, contrasting sharply with the sensitivity of vasopressin V1a receptor (vasopressin V1a receptor), vasopressin V2 receptor (vasopressin V2 receptor), and oxytocin receptor (oxytocin receptor) to these modifications. The incorporation of cationic residues (ornithine, lysine, arginine) at position 4 proved particularly advantageous, as their extended aliphatic chains terminated in positively charged groups formed novel interactions within the V1b receptor binding cleft [4]. Crucially, the stereochemical inversion to D-arginine⁴ introduced torsional constraints that disrupted activation mechanisms in non-target receptors while preserving V1b agonism—a phenomenon attributed to differential receptor-G protein coupling interfaces [1] [4].
Table 1: Position 4 Substitution Effects on Human Vasopressin Receptor Binding Affinity
| Position 4 Residue | V1aR Kᵢ (nM) | V1bR Kᵢ (nM) | V2R Kᵢ (nM) | OTR Kᵢ (nM) |
|---|---|---|---|---|
| Native Glutamine (deamino-cysteine¹ arginine vasopressin) | 0.8 | 1.1 | 0.5 | 35 |
| Arginine (d[Arg⁴]arginine vasopressin) | >1,000 | 1.3 | >1,000 | >1,000 |
| Leucine | 210 | 1.5 | 320 | 850 |
| Cyclohexylalanine | 120 | 1.0 | 95 | 560 |
| Ornithine | >1,000 | 1.4 | >1,000 | >1,000 |
Data derived from Derick et al. (2002) and subsequent position 4 screening [4]
Native arginine vasopressin adopts a cyclic conformation stabilized by a disulfide bridge between cysteine¹ and cysteine⁶, with a β-turn typically observed at residues 2-5 and/or 3-6 that positions tyrosine² and phenylalanine³ side chains for receptor engagement [1]. Molecular dynamics simulations in membrane-mimetic environments revealed that D-amino acid substitutions at position 8 (as in [D-Arg⁸]vasopressin) enhance β-turn stability through stereochemical preferences for type II' and II turns [1]. Building on this principle, d[Arg⁴]arginine vasopressin incorporates stereochemical inversion at position 4—a site previously considered conformationally neutral. Nuclear magnetic resonance spectroscopy in anionic-zwitterionic micelles demonstrated that D-arginine⁴ induces torsional strain that reorients the adjacent tyrosine² and phenylalanine³ side chains while maintaining the cyclic core structure [1]. This subtle restructuring selectively enhances interactions with the extracellular loop 2 region of the V1b receptor, which exhibits distinct flexibility compared to V1a and V2 receptors [4] [6].
The membrane-mediated conformational selection further differentiates d[Arg⁴]arginine vasopressin from its precursor: liposome binding studies show that phosphatidylcholine/phosphatidylglycerol membranes (7:3 ratio) induce bioactive-like conformations in both native arginine vasopressin and [D-Arg⁸]vasopressin, but d[Arg⁴]arginine vasopressin exhibits enhanced partitioning into anionic membrane microdomains via electrostatic interactions with its cationic arginine⁴ side chain [1]. This membrane pre-concentration effect accelerates receptor association kinetics specifically at V1b-rich tissues like the anterior pituitary [4].
Table 2: Structural Characteristics of Arginine Vasopressin Analogues
| Structural Feature | Native Arginine Vasopressin | [D-Arg⁸]Arginine Vasopressin | d[Arg⁴]Arginine Vasopressin |
|---|---|---|---|
| Position 4 Side Chain | Glutamine (polar) | Glutamine (polar) | D-Arginine (cationic) |
| Dominant β-Turn Location | 2-5 / 3-6 | 3-6 | 3-6 |
| Tyr²-Phe³ Spatial Orientation | Variable membrane-dependent | Fixed hydrophobic cluster | Extended conformation |
| Membrane Partitioning (DPPC/DPPG 7:3) | Moderate | High | Very high |
| Receptor-bound Conformation | Flexible core | Stabilized ring | Position 4-driven selectivity |
Based on CD spectroscopy and NMR data in membrane mimetics [1]
The therapeutic targeting of vasopressin receptors has evolved through three generations of ligand design: First-generation analogues like desmopressin ([deamino-D-Arg⁸]vasopressin) focused on prolonging half-life through deamination and D-amino acid substitution at position 8, achieving V2 receptor selectivity for diabetes insipidus treatment but lacking subtype discrimination within non-renal receptors [3] [9]. Second-generation ligands introduced non-natural amino acids at position 3 (phenylalanine³), yielding antagonists like relcovaptan with improved V1a affinity but limited clinical utility due to residual oxytocin receptor cross-reactivity [9]. The third generation—exemplified by d[Arg⁴]arginine vasopressin—leveraged position 4 modifications to exploit subtle differences in receptor allosteric pockets:
Receptor Subtype Discrimination Breakthrough (2002-2004): The discovery that bulky aliphatic (leucine⁴, cyclohexylalanine⁴) or cationic (ornithine⁴, lysine⁴, arginine⁴) residues in deamino-cysteine¹ arginine vasopressin confer >1,000-fold V1b selectivity over V1a, V2, and oxytocin receptors established position 4 as a critical selectivity filter [4]. Functional assays confirmed these analogues acted as full V1b agonists while showing minimal activity at other subtypes.
Stereochemical Inversion Strategy (2017): Studies on insect inotocin (the evolutionary precursor to vasopressin) revealed that D-arginine⁸ substitution created unexpected receptor antagonism at human V1a receptors [6]. This inspired analogous stereochemical manipulation at position 4 in arginine vasopressin, yielding d[Arg⁴]arginine vasopressin with enhanced proteolytic resistance and sustained receptor occupancy.
Mechanistic Insights into Signaling Bias: d[Arg⁴]arginine vasopressin demonstrated differential G protein coupling efficiency across vasopressin receptor subtypes—activating Gq/11-mediated calcium mobilization at V1b receptors while failing to engage Gi or β-arrestin pathways at V2 receptors [4]. This functional selectivity contrasts with native arginine vasopressin, which activates multiple signaling cascades at all receptor subtypes.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8